Gd-Dotp

Vue d'ensemble

Description

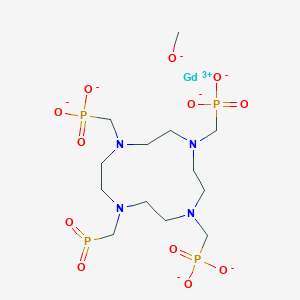

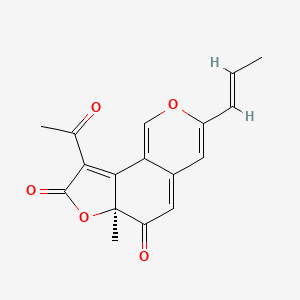

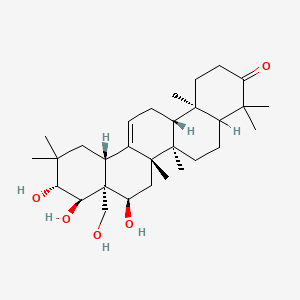

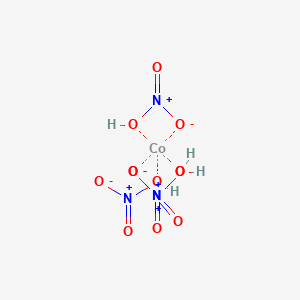

Gd-Dotp, also known as [Gd(DOTP)]5−, is a macrocyclic complex that lacks metal-bound water molecules . It is gaining attention for its potential application in magnetic resonance bioimaging .

Synthesis Analysis

The synthesis of Gd-Dotp involves the use of GdI3 and the ligand dotp . In a glovebox with an argon atmosphere, GdI3 is stirred with THF to improve solubility in acetonitrile . After the removal of excess THF, the solid is dissolved in acetonitrile . The ligand dotp, dissolved in acetonitrile, is then added, resulting in a yellow solution .

Molecular Structure Analysis

While there is limited information available on the molecular structure of Gd-Dotp, it is known that it is a macrocyclic complex . Further studies may provide more detailed information on its molecular structure.

Chemical Reactions Analysis

Gd-Dotp has been used as a cross-linker in nanogels, which are obtained by electrostatic interactions between chitosan and hyaluronic acid . The complex exhibits a remarkable relaxivity value of 78.0 mM−1s, nearly 20 times greater than that found for the free complex .

Physical And Chemical Properties Analysis

Gd-Dotp is a clear viscous liquid with a density of 0.984 g/mL . It has excellent plasticizing efficiency, superior thermal aging stability, high dielectric properties, high cold resistance, and reduced volatility .

Applications De Recherche Scientifique

Protein-Protein Interaction Studies

Gd-DOTP, a cyclen-derived Gd probe, has been evaluated for characterizing protein-protein interactions. In a study involving Desulfovibrio gigas rubredoxin and cytochrome c(3), Gd-DOTP demonstrated effectiveness in identifying partners' binding sites and characterizing protein complexes. It was particularly successful in causing reversible paramagnetic relaxation enhancements (PREs) at partner binding sites, providing insights into complex interfaces (Almeida et al., 2011).

MRI Contrast Enhancement and Drug Delivery

Gd-DOTP has been explored for its potential in Magnetic Resonance Imaging (MRI). Mesoporous silicon nanoconstructs (SiMPs) conjugated with Gd-DOTP molecules showed promising results as MRI contrast agents. These nanoconstructs, with Gd-DOTP confined within small pores, achieved longitudinal relaxivities significantly higher than free Gd-DOTP, suggesting their potential for enhanced MRI vascular imaging in cancer and other diseases (Gizzatov et al., 2014).

Relaxivity Enhancement by Nitrogen Bases

Research on Gd(DOTP)5− revealed its relaxation properties can be modulated by pH, temperature, concentration, and magnetic field strength. Notably, the addition of nitrogen bases to a solution of Gd(DOTP)5− resulted in significant relaxation enhancement. This behavior, dependent on outer-sphere effects and electrostatic interactions, offers insights into the design of MRI contrast agents with improved efficacy (Aime et al., 1993).

DNA Labeling for EPR Spectroscopy

Gd(3+)-DOTA has been incorporated into DNA for distance measurements using pulsed Electron Paramagnetic Resonance (EPR) spectroscopy. This approach demonstrated enhanced stability and efficiency compared to traditional nitroxide labels, opening new possibilities for studying molecular interactions in biological systems (Wojciechowski et al., 2015).

Nanogel Applications in Bioimaging

Nanogels comprising Gd(DOTP) have been studied for potential use in magnetic resonance bioimaging. These nanogels showed unexpected high relaxivity values despite lacking metal-bound water molecules, emphasizing the role of second-sphere water molecules. The study also included the first in vivo MRI imaging of this type of nanogel, demonstrating their potential in biomedical applications (Carniato et al., 2022).

Mécanisme D'action

The mechanism of action of Gd-Dotp in magnetic resonance imaging (MRI) is based on the behavior of protons when placed in a strong magnetic field . The images produced by MRI are primarily based on proton density and proton relaxation dynamics . Gd-Dotp enhances the T1 and T2 relaxation rates of protons in their molecular environment .

Orientations Futures

Gd-Dotp is gaining increasing attention for its potential application in magnetic resonance bioimaging . Future research may focus on its use in nanogels for biomedical imaging, particularly in MRI . Further studies may also explore its physical and chemical properties, safety and hazards, and potential applications in other areas.

Propriétés

InChI |

InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYFOYQNLIAGG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27GdN4O12P4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120721-77-9 | |

| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

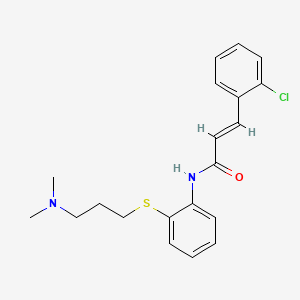

![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)

![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)